molecular formula C4H5F3O3 B144483 (S)-4,4,4-Trifluoro-3-hydroxybutyric acid CAS No. 128899-79-6

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

Cat. No.: B144483
CAS No.: 128899-79-6
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a chiral fluorinated building block of significant interest in synthetic organic and medicinal chemistry research. The stereochemistry of 3-hydroxybutyrate derivatives is a critical factor in their biological activity and metabolism . This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a trifluoromethyl group can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. The (S)-enantiomer provides a defined stereocenter that is essential for creating enantiopure target compounds. Researchers utilize this acid to investigate structure-activity relationships and to incorporate a chiral, fluorinated motif into potential bioactive agents. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

(3S)-4,4,4-trifluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128899-79-6
Record name (3S)-3-Hydroxy-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-4,4,4-Trifluoro-3-hydroxybutyric Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1] This guide provides an in-depth technical overview of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid, a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique trifluoromethylated stereocenter makes it a valuable intermediate in the synthesis of complex chiral molecules.[2][3] This document will delve into its core identifiers, physicochemical properties, state-of-the-art synthesis methodologies, applications in drug development, and essential safety and handling protocols.

Core Identifiers and Chemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This section provides the definitive identifiers and key physicochemical properties of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid and its related stereoisomers.

Chemical Structure and Identifiers

The structural formula of 4,4,4-Trifluoro-3-hydroxybutyric acid features a butyric acid backbone with a hydroxyl group at the C3 position and a trifluoromethyl group at the C4 position. The stereochemistry at the C3 position is critical, leading to the (S) and (R) enantiomers.

Identifier (S)-4,4,4-Trifluoro-3-hydroxybutyric acid (R)-4,4,4-Trifluoro-3-hydroxybutyric acid (RS)-4,4,4-Trifluoro-3-hydroxybutyric acid (Racemic)
CAS Number 128899-79-6[4]108211-36-5[4]86884-21-1[4][5]
Molecular Formula C₄H₅F₃O₃[4]C₄H₅F₃O₃C₄H₅F₃O₃[4]
Molecular Weight 158.08 g/mol [4]158.08 g/mol 158.08 g/mol [4]
SMILES O=C(O)CC(F)(F)FO=C(O)CC(F)(F)FO=C(O)CC(O)C(F)(F)F
InChI Key Not readily availableNot readily availableNot readily available
Physicochemical Properties

The physical and chemical properties of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid are crucial for its handling, reaction optimization, and formulation.

Property Value Source
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not specifiedData not readily available
Boiling Point Not specifiedData not readily available
Optical Rotation Not specifiedData not readily available
Solubility Soluble in polar organic solventsInferred from structure
pKa Expected to be in the range of carboxylic acidsTheoretical estimation

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-4,4,4-Trifluoro-3-hydroxybutyric acid is paramount for its application in chiral drug synthesis. The primary route involves the asymmetric reduction of a prochiral ketone precursor, ethyl 4,4,4-trifluoroacetoacetate.

Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate

The most common and effective method for producing the chiral alcohol precursor is the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. This can be achieved through both biocatalytic and chemocatalytic methods.

Microbial-mediated reductions offer a green and highly selective route to the desired (S)- or (R)-enantiomer of the corresponding ethyl ester. For instance, whole cells of Saccharomyces uvarum have been successfully employed for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess.[6] While this specific example yields the (R)-enantiomer, screening of different yeast strains or genetically engineered enzymes can provide access to the (S)-enantiomer.

Workflow for Biocatalytic Asymmetric Reduction

G Substrate Ethyl 4,4,4-trifluoroacetoacetate Reaction Asymmetric Reduction Substrate->Reaction Biocatalyst Whole Cells / Enzyme (e.g., Saccharomyces sp.) Biocatalyst->Reaction Product_Ester Ethyl (S)-4,4,4-trifluoro- 3-hydroxybutanoate Reaction->Product_Ester Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Product_Ester->Hydrolysis Final_Product (S)-4,4,4-Trifluoro- 3-hydroxybutyric acid Hydrolysis->Final_Product G Start Prochiral Ketone (e.g., β-keto ester) Step1 Asymmetric Synthesis (e.g., Hydrogenation) Start->Step1 Intermediate (S)-4,4,4-Trifluoro-3-hydroxybutyric acid (Chiral Building Block) Step1->Intermediate Step2 Multi-step Chemical Transformations Intermediate->Step2 API Active Pharmaceutical Ingredient (API) Step2->API

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Chiral Trifluoromethylated Diols from Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Trifluoromethylated Diols in Drug Discovery

The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this powerful moiety is incorporated into a chiral diol framework, it generates stereochemically rich building blocks that are pivotal for the synthesis of complex pharmaceuticals. Chiral 1,2- and 1,3-diols are prevalent motifs in natural products and therapeutics, and their trifluoromethylated analogues offer a unique combination of structural rigidity and favorable physicochemical properties.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies and step-by-step protocols for the preparation of chiral trifluoromethylated diols, starting from readily available hydroxy acids. We will delve into the mechanistic rationale behind key transformations, offering field-proven insights to ensure reproducible and high-yielding syntheses.

Synthetic Strategy: A Modular Approach from Hydroxy Acids

The conversion of a hydroxy acid to a chiral trifluoromethylated diol necessitates a multi-step approach that carefully manages the stereochemistry at two newly formed chiral centers. The general strategy involves the initial protection of the existing hydroxyl and carboxyl groups, followed by the transformation of the carboxylic acid into a suitable electrophile for trifluoromethylation. The core of the synthesis lies in the stereoselective introduction of the CF₃ group. Finally, a diastereoselective reduction of the resulting ketone, followed by deprotection, yields the target diol.

This modular approach allows for flexibility in the choice of reagents and catalysts, enabling the synthesis of a diverse library of chiral trifluoromethylated diols.

Core Experimental Workflow

The overall transformation can be visualized as a four-stage process, each with critical experimental considerations.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Ketone Formation cluster_2 Stage 3: Asymmetric Trifluoromethylation cluster_3 Stage 4: Reduction & Deprotection A Starting Hydroxy Acid B Protected Hydroxy Acid A->B Protection (e.g., Silyl ethers, Benzyl ethers) C α-Hydroxy Ketone Precursor B->C Weinreb Amide Formation & Grignard/Organolithium Addition D Chiral Trifluoromethylated Ketone C->D Nucleophilic CF₃ Addition (e.g., TMSCF₃ with Chiral Catalyst) E Protected Chiral Diol D->E Diastereoselective Reduction (e.g., NaBH₄, L-Selectride) F Final Chiral Trifluoromethylated Diol E->F Deprotection (e.g., TBAF, H₂/Pd)

Figure 1: General workflow for the synthesis of chiral trifluoromethylated diols.

Part 1: Protection and Ketone Formation

The initial steps of the synthesis focus on protecting the reactive functional groups of the starting hydroxy acid to prevent unwanted side reactions. The choice of protecting groups is critical and should be orthogonal to the conditions used in subsequent steps.

Protocol 1: Protection of a Generic α-Hydroxy Acid

This protocol describes the protection of both the hydroxyl and carboxylic acid functionalities. Silyl ethers are a common choice for the alcohol due to their ease of installation and removal under mild conditions. The carboxylic acid is converted to a Weinreb amide, a stable intermediate that readily reacts with organometallic reagents to form ketones without over-addition.

Materials:

  • α-Hydroxy acid (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.5 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • N-Methylmorpholine (NMM, 2.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Silylation of the Hydroxyl Group:

    • Dissolve the α-hydroxy acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Add TBDMSCl (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Weinreb Amide Formation:

    • To a solution of the TBDMS-protected hydroxy acid (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), NMM (2.5 eq), and EDC (1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can often be used in the next step without further purification.

Protocol 2: Conversion to α-Hydroxy Ketone

This protocol details the conversion of the Weinreb amide to the corresponding ketone, which will serve as the electrophile for the trifluoromethylation step.

Materials:

  • Protected Weinreb amide (1.0 eq)

  • Appropriate Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) or Organolithium reagent

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the Grignard reagent (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude ketone by flash chromatography.

Part 2: The Core Reaction - Asymmetric Trifluoromethylation

This is the most critical step in the synthesis, where the stereochemistry of the trifluoromethyl-bearing center is established. We will focus on the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) catalyzed by a chiral complex. Organocatalytic methods, particularly those employing cinchona alkaloids, have shown great promise in achieving high enantioselectivity.[5]

G cluster_0 Catalytic Cycle A Chiral Catalyst (e.g., Cinchona Alkaloid) D [Catalyst-CF₃]⁻ Intermediate A->D Activation B TMSCF₃ B->D C α-Hydroxy Ketone E Trifluoromethylated Alkoxide C->E Nucleophilic Attack D->E E->A Catalyst Regeneration F Chiral Trifluoromethylated Ketone E->F Silyl Transfer & Workup

Figure 2: Simplified catalytic cycle for asymmetric trifluoromethylation.

Protocol 3: Catalytic Asymmetric Trifluoromethylation of an α-Hydroxy Ketone

This protocol is adapted from methodologies that utilize chiral catalysts to achieve high enantioselectivity in the addition of TMSCF₃ to ketones.[6][7]

Materials:

  • Protected α-hydroxy ketone (1.0 eq)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq)

  • Chiral catalyst (e.g., (DHQD)₂PHAL, 10 mol%)

  • Cesium fluoride (CsF, 0.2 eq) or Tetrabutylammonium fluoride (TBAF, catalytic)

  • Toluene or THF, anhydrous

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral catalyst (10 mol%) and the protected α-hydroxy ketone (1.0 eq) in anhydrous toluene.

  • Cool the mixture to the optimized temperature for the specific catalyst and substrate (typically between -78 °C and -20 °C).

  • Add the fluoride source (e.g., CsF, 0.2 eq).

  • Slowly add TMSCF₃ (1.5 eq) dropwise over 10-15 minutes.

  • Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or ¹⁹F NMR.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC.

Substrate TypeCatalyst SystemTypical ee (%)Reference
Aryl α-hydroxy ketonesCinchona alkaloid derivatives85-95%[5]
Aliphatic α-hydroxy ketonesChiral bisoxazolidine-Cu(II) complex80-92%[7]
Various aldehydesPhotoredox with Iridium catalyst and chiral amine90-99%[2][8]
Table 1: Representative Catalyst Systems and Enantioselectivities.

Part 3: Diastereoselective Reduction and Deprotection

The final stage involves the reduction of the newly formed ketone to a hydroxyl group, creating the second stereocenter of the diol. The stereochemical outcome of this reduction is influenced by the existing chiral center, often proceeding with high diastereoselectivity according to Felkin-Anh or chelation-controlled models.

Protocol 4: Diastereoselective Reduction of the Trifluoromethylated Ketone

Materials:

  • Chiral trifluoromethylated ketone (1.0 eq)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), L-Selectride, 1.5 eq)

  • Methanol or THF, anhydrous

Procedure:

  • Dissolve the chiral trifluoromethylated ketone (1.0 eq) in methanol and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise. (Note: For enhanced diastereoselectivity, bulkier reducing agents like L-Selectride in THF at -78 °C may be employed).

  • Stir the reaction for 1-3 hours at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The diastereomeric ratio (dr) can be determined by ¹H or ¹⁹F NMR of the crude product before purification by flash chromatography.

Protocol 5: Final Deprotection

The choice of deprotection method depends on the protecting groups used in the initial steps.

Materials:

  • Protected chiral diol (1.0 eq)

  • Deprotection reagent (e.g., Tetrabutylammonium fluoride (TBAF) for silyl ethers; H₂/Palladium on carbon for benzyl ethers)

  • THF or Methanol

Procedure (for TBDMS deprotection):

  • Dissolve the protected diol (1.0 eq) in THF.

  • Add TBAF (1 M solution in THF, 2.2 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash chromatography to yield the final chiral trifluoromethylated diol.

Conclusion and Outlook

The synthesis of chiral trifluoromethylated diols from hydroxy acids is a versatile and powerful strategy for generating high-value building blocks for drug discovery. The modular nature of the synthetic route allows for the introduction of diverse structural motifs. Advances in asymmetric catalysis, particularly in the field of organocatalysis and photoredox catalysis, continue to provide more efficient and highly selective methods for the crucial trifluoromethylation step.[2][9][10] The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize these important compounds and to further innovate in this exciting area of organic chemistry.

References

  • Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Chinese Journal of Chemistry. Available at: [Link]

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Available at: [Link]

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate. Available at: [Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. Available at: [Link]

  • Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • An Efficient Synthesis of Enantiomerically Enriched Trifluoromethylated 1,2-Diols and 1,2-Amino Alcohols with Quaternary Stereocenters by Diastereoselective Addition of TMSCF3 to Chiral 2-Acyl-1,3-perhydrobenzoxazines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. Available at: [Link]

  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. PMC. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. NIH. Available at: [Link]

  • Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications (RSC Publishing). Available at: [Link]

  • Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. PubMed. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. Available at: [Link]

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. PMC. Available at: [Link]

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Organic Chemistry Portal. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link]

Sources

Incorporating (S)-4,4,4-Trifluoro-3-hydroxybutyric acid into agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (S)-4,4,4-Trifluoro-3-hydroxybutyric Acid in Agrochemical Synthesis

Executive Summary

In the design of modern agrochemicals, the trifluoromethyl (CF


) group is a "privileged motif" due to its ability to modulate lipophilicity (LogP), metabolic stability, and binding affinity. However, installing a CF

group at a stereogenic center remains a significant synthetic challenge.

This guide details the application of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid (CAS 129704-10-5) as a high-value chiral building block. Unlike direct asymmetric trifluoromethylation, which often suffers from low enantioselectivity, this scaffold provides a pre-installed, enantiopure CF


 stereocenter . This note outlines protocols for its conversion into chiral 

-amino acids, trifluoromethylated heterocycles, and 1,3-diols, serving as a platform for next-generation herbicides and insecticides.

Chemical Profile & Strategic Value

PropertySpecificationAgrochemical Significance
Compound (S)-4,4,4-Trifluoro-3-hydroxybutyric acidCore chiral scaffold
CAS No. 129704-10-5 (Acid) / 372-30-5 (Ethyl Ester)Commercial availability
Chirality (S)-Enantiomer (>98% ee)Avoids racemic switching; critical for target specificity
CF

Role
Bioisostere of IsopropylBlocks metabolic oxidation (CYP450); increases lipophilicity
Reactivity

-Hydroxy Acid/Ester
Bifunctional: Nucleophilic displacement (OH) & Acylation (COOH)

Why This Enantiomer? Many bioactive targets require specific spatial arrangement of the CF


 group to fit hydrophobic pockets in enzymes (e.g., HPPD inhibitors) or receptors (e.g., GABA-gated chloride channels). Using the (S)-isomer allows for:
  • Retention of Configuration: Via double-inversion strategies.

  • Inversion of Configuration: Via direct S

    
    2 displacement (Walden inversion) to access (R)-amine derivatives.
    

Synthetic Pathways & Logic

The utility of this building block lies in its versatility. It serves as a divergent point for three major classes of agrochemical intermediates.

DOT Diagram: The Chiral CF3 Platform

CF3_Platform Start (S)-4,4,4-Trifluoro-3- hydroxybutyric Acid Act Activation (Mesylation/Tosylation) Start->Act Step 1 RouteB Route B: Cyclization Start->RouteB Hydrazines RouteC Route C: Reduction Start->RouteC Borohydrides RouteA Route A: Nucleophilic Substitution Act->RouteA Azide/Amine (Inversion) ProdA (R)-4,4,4-Trifluoro- 3-aminobutyric Acid (Beta-Amino Acids) RouteA->ProdA ProdB Chiral CF3-Pyrazoles & Isoxazoles RouteB->ProdB ProdC Chiral CF3-1,3-Diols RouteC->ProdC

Figure 1: Divergent synthesis pathways from the (S)-hydroxy acid scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral -Trifluoromethyl -Amino Acids

Target Application: Peptidomimetics and novel amide-based fungicides.

Mechanism: This protocol utilizes a Walden Inversion . The (S)-hydroxyl group is converted to a good leaving group (Mesylate), which is then displaced by an azide nucleophile. The attack occurs from the backside, inverting the stereocenter from (S) to (R).

Step 1: Activation (Mesylation)

  • Charge: A reactor with Ethyl (S)-4,4,4-trifluoro-3-hydroxybutyrate (1.0 eq) and anhydrous Dichloromethane (DCM) (10 V).

  • Cool: Lower temperature to 0°C.

  • Add Base: Add Triethylamine (TEA) (1.5 eq) dropwise, maintaining T < 5°C.

  • Add Reagent: Slowly add Methanesulfonyl chloride (MsCl) (1.2 eq). The reaction is exothermic.

  • Monitor: Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove TEA), then sat. NaHCO

    
    , then brine. Dry over MgSO
    
    
    
    and concentrate.
    • Result: Ethyl (S)-4,4,4-trifluoro-3-(methanesulfonyloxy)butyrate. (Yield: >95%).

Step 2: Stereospecific Displacement (Azidation)

  • Solvent Switch: Dissolve the mesylate in DMF (5 V).

  • Reagent: Add Sodium Azide (NaN

    
    )  (1.5 eq).
    
    • Safety Note: NaN

      
       is toxic and can form explosive hydrazoic acid with acid. Ensure reactor is vented and pH is kept neutral/basic.
      
  • Heat: Heat to 60°C for 4-6 hours. This drives the S

    
    2 displacement.
    
  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and excess azide).

    • Result: Ethyl (R)-3-azido-4,4,4-trifluorobutyrate.

Step 3: Reduction to Amine

  • Hydrogenation: Subject the azide to catalytic hydrogenation (H

    
    , Pd/C) in Methanol.
    
  • Isolation: Filter catalyst and concentrate.

    • Final Product:Ethyl (R)-3-amino-4,4,4-trifluorobutyrate .

DOT Diagram: Stereochemical Inversion Logic

Walden_Inversion Substrate (S)-OH Substrate (Leaving Group Precursor) TS Transition State (Backside Attack) Substrate->TS + Nucleophile (N3-) Product (R)-Amine/Azide (Inverted Center) TS->Product - Leaving Group (OMs)

Figure 2: Visualization of the S


2 mechanism ensuring high enantiomeric purity.
Protocol B: Synthesis of Chiral Trifluoromethyl-Pyrazolidinones

Target Application: Precursors for pyrazole-carboxamide insecticides (e.g., analogues of modern SDHI fungicides).

  • Reactant Preparation: Dissolve Ethyl (S)-4,4,4-trifluoro-3-hydroxybutyrate (1.0 eq) in Ethanol.

  • Cyclization: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 6 hours. The hydrazine attacks the ester carbonyl first, followed by intramolecular attack on the

    
    -carbon (if activated) or direct condensation.
    
    • Note: For high stereocontrol, it is often preferred to activate the OH (as in Protocol A) before cyclization, or use specific substituted hydrazines.

  • Crystallization: Cool to 0°C. The product often precipitates.

  • Validation: Check optical rotation.

Quality Control & Analytics

To ensure the integrity of the chiral center throughout the synthesis, the following analytical methods are mandatory:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Detection: UV at 210 nm.

    • Acceptance Criteria: >98% ee for starting material; >95% ee for final intermediates (allowing for <3% racemization during S

      
      2).
      
  • 19F-NMR:

    • Diagnostic shift for CF

      
       group: ~ -75 to -80 ppm.
      
    • Use an internal standard (e.g., trifluorotoluene) for quantitative yield assessment.

Safety & Handling

  • Fluorinated Organics: Generally stable, but thermal decomposition can release Hydrogen Fluoride (HF). Do not heat above 200°C without rigorous thermal hazard testing.

  • Sodium Azide: (Protocol A) Do not use with halogenated solvents like DCM in the displacement step (risk of diazidomethane formation); DMF or DMSO is safer.

  • Hygroscopicity: The free acid is extremely hygroscopic.[1] Store under nitrogen in a desiccator.

References

  • Seebach, D., et al. "Preparation of (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid." Chimia, vol. 44, no. 4, 1990, pp. 112. Link

  • Kato, K., et al. "Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate." Chirality, vol. 14, no. 9, 2002, pp. 709-712.[2] Link

  • Ma, J.A., & Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, vol. 104, no. 12, 2004, pp. 6119-6146. Link

  • TCI Chemicals. "Ethyl 4,4,4-Trifluoro-3-hydroxybutyrate Product Specification." Link

  • Sigma-Aldrich. "Fluorinated Building Blocks in Agrochemicals." Link

Sources

Troubleshooting & Optimization

Purification strategies for (S)-4,4,4-Trifluoro-3-hydroxybutyric acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this critical chiral building block in high purity from typical reaction mixtures.

Introduction

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making the stereochemical purity of this molecule paramount. This guide provides a comprehensive overview of robust purification strategies to ensure the high enantiomeric and chemical purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude reaction mixture?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as ethyl 4,4,4-trifluoroacetoacetate or other precursors.

  • The (R)-enantiomer: The opposite enantiomer is a common impurity if the synthesis is not perfectly stereoselective.

  • By-products: From side reactions, such as dehydration products or products from the decomposition of reagents.

  • Residual solvents: Solvents used in the reaction and workup (e.g., ethanol, diethyl ether, dichloromethane).

  • Inorganic salts: From basic or acidic washes during the workup.

Q2: What is the first and most crucial step in the purification process?

A2: An initial acid-base extraction is highly recommended. This technique effectively separates the acidic target molecule from neutral and basic impurities, significantly simplifying subsequent purification steps.[1][2][3]

Q3: How can I determine the enantiomeric excess (e.e.) of my purified product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.[4][5] This technique can also be used for the preparative separation of enantiomers. Other methods include derivatization with a chiral agent followed by NMR or GC analysis, or the use of circular dichroism.[6]

Q4: My purified (S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a viscous oil, but I've seen it reported as a solid. Why is this?

A4: The enantiomerically pure acid is a low-melting and hygroscopic solid. The presence of even small amounts of impurities, including the other enantiomer or residual solvent, can significantly depress the melting point, causing it to appear as an oil or a waxy solid. Thorough drying and high purity are essential for crystallization.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.

Acid-Base Extraction

Problem: Low recovery of the product after acid-base extraction.

Possible Cause Solution
Incomplete extraction from the organic layer. Ensure thorough mixing of the aqueous and organic layers to maximize the partitioning of the deprotonated acid into the aqueous phase. Repeat the extraction with fresh aqueous base 2-3 times.
Incomplete precipitation upon acidification. After adding acid to the aqueous layer, check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH 1-2) for complete protonation and precipitation of the acid.
Product solubility in the aqueous layer. (S)-4,4,4-Trifluoro-3-hydroxybutyric acid has some water solubility. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the dissolved product.
Emulsion formation. Emulsions can trap your product at the interface. To break an emulsion, try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the emulsion through a pad of Celite.
Crystallization

Problem: The purified acid oils out or fails to crystallize.

Possible Cause Solution
Presence of impurities. Ensure the material is of high chemical purity before attempting crystallization. Residual solvents or by-products can inhibit crystal formation. Consider an additional purification step like column chromatography if significant impurities are present.
Incorrect solvent system. The choice of solvent is critical. For a low-melting solid, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is needed. Try solvent/anti-solvent systems like dichloromethane/hexane or ethyl acetate/heptane.
Supersaturation is not reached. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Cooling too rapidly. Rapid cooling can lead to oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Lack of nucleation sites. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[7]
Chiral HPLC Analysis

Problem: Poor separation of enantiomers on a chiral HPLC column.

Possible Cause Solution
Incorrect chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for this class of compounds. If one column doesn't work, try another with a different chiral selector.[5]
Suboptimal mobile phase. For normal phase, a mixture of hexane/isopropanol is a good starting point. For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is crucial to improve peak shape and resolution.[5][8]
Flow rate is too high. Chiral separations often benefit from lower flow rates, which allow for better equilibration between the mobile and stationary phases. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[8]
Temperature effects. Decreasing the column temperature can sometimes enhance chiral selectivity.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial purification of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid from a crude reaction mixture containing neutral or basic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether (approx. 10 mL per 1 g of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times to ensure all the acidic product is extracted. Combine all aqueous extracts.

  • Back-wash (Optional): Wash the combined aqueous extracts with a small amount of diethyl ether to remove any residual neutral impurities. Discard the ether wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~1-2 (test with pH paper). The (S)-4,4,4-Trifluoro-3-hydroxybutyric acid should precipitate out or form an oil.

  • Product Extraction: Extract the acidified aqueous layer with three portions of diethyl ether.

  • Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol provides a starting point for the analytical determination of the enantiomeric purity of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.

Instrumentation and Columns:

  • HPLC system with a UV detector (detection at ~210 nm)

  • Chiral stationary phase column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent polysaccharide-based CSP)

Mobile Phase:

  • A typical starting mobile phase for normal phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for the acidic analyte.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified acid in the mobile phase (e.g., ~1 mg/mL).

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.

  • Analysis: Monitor the elution of the enantiomers. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.[9]

Optimization: If the resolution is not satisfactory, adjust the ratio of hexane to isopropanol, the flow rate, or the column temperature.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Aqueous Aqueous Layer (Product as Salt) Extraction->Aqueous Base Organic_Waste Organic Layer (Impurities) Extraction->Organic_Waste Acidification Acidification Aqueous->Acidification Acid Extracted_Product Extraction of Product Acidification->Extracted_Product Drying Drying and Concentration Extracted_Product->Drying Purified_Acid Purified Acid Drying->Purified_Acid Crystallization Crystallization Purified_Acid->Crystallization Optional HPLC Chiral HPLC Analysis Purified_Acid->HPLC Pure_Crystals High Purity Crystals Crystallization->Pure_Crystals Pure_Crystals->HPLC Purity_Check Purity & e.e. Determination HPLC->Purity_Check

Caption: General purification workflow for (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.

Logical Troubleshooting Flowchart

This flowchart provides a decision-making process for troubleshooting common purification issues.

TroubleshootingFlowchart decision decision issue issue solution solution start Start Purification extraction_ok Acid-Base Extraction Successful? start->extraction_ok low_yield Low Yield extraction_ok->low_yield No crystallization_attempt Attempt Crystallization extraction_ok->crystallization_attempt Yes check_ph Check pH of layers Repeat extractions low_yield->check_ph check_ph->extraction_ok crystallization_ok Crystallization Successful? crystallization_attempt->crystallization_ok oiling_out Oiling Out / No Crystals crystallization_ok->oiling_out No hplc_analysis Chiral HPLC Analysis crystallization_ok->hplc_analysis Yes troubleshoot_cryst Slow cooling Change solvent Add seed crystal oiling_out->troubleshoot_cryst troubleshoot_cryst->crystallization_attempt ee_ok e.e. > 99%? hplc_analysis->ee_ok low_ee Low Enantiomeric Excess ee_ok->low_ee No end High Purity Product ee_ok->end Yes optimize_hplc Optimize HPLC conditions Consider preparative chiral separation low_ee->optimize_hplc optimize_hplc->hplc_analysis

Caption: Troubleshooting decision flowchart for purification.

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Acid-base extraction. (n.d.). Bionity. Retrieved from [Link]

  • Acid–base extraction. (2023, November 29). In Wikipedia. [Link]

  • Niemczyk, M. (2010, September 2). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). RSC Publishing. [Link]

  • Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples. (2015, December 10). PubMed. [Link]

  • Liquid/liquid Extraction. (n.d.). Retrieved from [Link]

  • Ahuja, S. (2004, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. (2006, October 13). PubMed. [Link]

  • Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. (2021, February 22). PMC. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. [Link]

  • A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (2019, February 27). ACS Central Science. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2023). Organic Chemistry Frontiers. [Link]

  • Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. (2020, January 20). PMC. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Optical Deciphering of Multinary Chiral Compound Mixtures Through Organic Reaction Based Chemometric Chirality Sensing. (n.d.). University of Texas at Austin. [Link]

  • Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones. (2002, October). PubMed. [Link]

  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-esters by dual-capillary column gas chromatography. (2000). ElectronicsAndBooks. [Link]

  • A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (2019, February 1). ACS Publications. [Link]

  • Enantiomeric Excess. (2025, January 13). Chemistry LibreTexts. [Link]

  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. (2020, January 1). Request PDF. [Link]

  • Strategy for control of crystallization of polymorphs. (2006). CrystEngComm. [Link]

  • Crystals with problems. (n.d.). Terese Bergfors. Retrieved from [Link]

  • Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. (2025, August 6). ResearchGate. [Link]

  • Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1. (2023, May 8). MDPI. [Link]

  • Process for the preparation of 3, 4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars. (2001, September 11).
  • Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. (2014, February). DSpace@MIT. [Link]

Sources

Technical Support Center: Metal Catalyst Residues in (S)-4,4,4-Trifluoro-3-hydroxybutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing metal catalyst residues from this important chiral building block. The presence of even trace amounts of metal catalysts can compromise downstream applications, impact biological activity, and pose regulatory hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs)

Q1: What are the common metal catalysts used in the synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid?

A1: The synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid and its esters often involves the asymmetric hydrogenation of a corresponding β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.[1] The most prevalent and effective catalysts for this transformation are transition metal complexes, particularly those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir).[2][3] These metals are complexed with chiral ligands to achieve high enantioselectivity.[3][4]

Q2: Why is the complete removal of these metal residues so critical?

A2: Residual metal catalysts are a significant concern for several reasons. From a regulatory standpoint, agencies like the European Medicines Agency (EMEA) have established strict guidelines on the maximum acceptable concentration limits of metal residues in pharmaceutical substances.[5][6] Beyond regulatory compliance, residual metals can interfere with subsequent chemical transformations, poison other catalysts, or lead to product degradation over time.[7] In the context of drug development, metal impurities can have toxicological effects and alter the pharmacological profile of the active pharmaceutical ingredient (API).

Q3: What are the primary challenges in removing metal catalysts from (S)-4,4,4-Trifluoro-3-hydroxybutyric acid?

A3: The polar nature of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid, due to its carboxylic acid and hydroxyl functional groups, presents a significant challenge. These groups can chelate with the metal catalyst, making it more soluble in the product-containing phase and difficult to remove by simple filtration or extraction. Furthermore, some catalyst residues may be finely dispersed or exist in multiple oxidation states, complicating their removal.

Q4: What analytical techniques are recommended for quantifying residual metal content?

A4: Highly sensitive analytical methods are required to accurately determine the concentration of residual metals. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the industry-standard techniques for quantifying trace metal impurities in pharmaceutical products.[5][8] These methods offer high accuracy, reproducibility, and the ability to detect a wide range of elements at very low concentrations.[5] For less stringent requirements or for screening purposes, Atomic Absorption (AA) spectroscopy can also be employed.[6]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the removal of metal catalyst residues.

Diagram: Troubleshooting Workflow for Metal Catalyst Removal

Troubleshooting Workflow start High Metal Residue Detected in Product check_solubility Is the catalyst residue soluble or insoluble? start->check_solubility insoluble Insoluble Residue (Visible Particles) check_solubility->insoluble Insoluble soluble Soluble Residue (Clear Solution) check_solubility->soluble Soluble filtration Filtration through Celite® or membrane filter insoluble->filtration scavenger Metal Scavenger Treatment soluble->scavenger activated_carbon Activated Carbon Treatment soluble->activated_carbon extraction Liquid-Liquid Extraction with Chelating Agent soluble->extraction re_analyze1 Re-analyze Metal Content filtration->re_analyze1 re_analyze1->soluble No success Metal Residue within Specification re_analyze1->success Yes re_analyze2 Re-analyze Metal Content scavenger->re_analyze2 activated_carbon->re_analyze2 extraction->re_analyze2 optimize Optimize Scavenger/Carbon/Extraction Conditions re_analyze2->optimize No re_analyze2->success Yes optimize->scavenger Metal Scavenging Workflow cluster_0 Purification Process dissolve 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Scavenger/Carbon dissolve->add_scavenger stir 3. Stir for 4-16 hours add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter concentrate 5. Concentrate Filtrate filter->concentrate purified_product Purified Product concentrate->purified_product crude_product Crude Product with Metal Residue crude_product->dissolve

Sources

Minimizing side reactions during the protection of the hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxyl Group Protection Strategies

Mission: To provide high-level troubleshooting, mechanistic insight, and self-validating protocols for minimizing side reactions during hydroxyl protection. This guide is designed for synthetic chemists requiring precision and reproducibility.

Module 1: Silyl Ether Instability & Reactivity

Core Issue: Premature deprotection (lability) or incomplete reaction due to steric hindrance.

Troubleshooting Guide

Q: My TBS (tert-butyldimethylsilyl) protection is stalling at 60% conversion. Adding more TBDMSCl doesn't help. Why? A: This is likely due to HCl accumulation or reagent sequestration .

  • Mechanism: The reaction produces HCl as a byproduct. If your base (Imidazole/TEA) is wet or insufficient, HCl protonates the imidazole, rendering it inactive, or worse, the HCl activates the silyl ether for cleavage (the reverse reaction). Furthermore, TBDMSCl is moisture-sensitive; if your solvent isn't dry, the reagent hydrolyzes to the silanol (TBDMS-OH), which is unreactive.

  • The Fix:

    • Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine). It acts as a "silyl transfer agent," forming a highly reactive N-acylpyridinium-like intermediate that transfers the silyl group to the alcohol 10^4 times faster than imidazole alone.

    • Scavenging: Ensure you have >2.5 equivalents of base relative to the silyl chloride.

Q: I see "silicon migration" (Silyl transfer) from a secondary to a primary alcohol during workup. How do I stop this? A: Silyl groups, particularly TMS and TES, can migrate under basic conditions (O→O migration) if a neighboring hydroxyl is free.

  • Causality: The proximal free hydroxyl attacks the silicon center, forming a pentacoordinate intermediate, followed by the expulsion of the original oxygen.

  • The Fix:

    • Switch Groups: Move to a bulkier group like TBDPS or TIPS , which are kinetically slower to migrate due to steric bulk.

    • Workup Control: Avoid basic aqueous workups (e.g., NaHCO3) if migration is observed. Quench with a pH 6–7 buffer (phosphate buffer) and keep the temperature near 0°C.

Q: My silyl ether fell off during a subsequent reaction involving Lewis Acids (e.g., Mukaiyama aldol). A: Silyl ethers are basic at the oxygen. Strong Lewis Acids (TiCl4, BF3·OEt2) coordinate to the silyl ether oxygen, triggering cleavage.

  • Protocol Adjustment: Switch to TBDPS (tert-butyldiphenylsilyl). The phenyl rings provide electronic stabilization and significant steric shielding, making TBDPS ethers roughly 100x more stable to acid than TBS ethers [1].

Visualization: Silyl Ether Decision Matrix

SilylSelection Start Select Silyl Protecting Group AcidStability Is subsequent chemistry Acidic/Lewis Acidic? Start->AcidStability BaseStability Is subsequent chemistry Strongly Basic? AcidStability->BaseStability No TBDPS TBDPS (High Acid Stability, Stable to Lewis Acids) AcidStability->TBDPS Yes (High Stability Needed) Sterics Is the OH sterically hindered? BaseStability->Sterics No (Standard conditions) TIPS TIPS (Highest Base Stability, Good for bulky alcohols) BaseStability->TIPS Yes (e.g., BuLi) TMS TMS (Very Labile, rarely used for permanent protection) Sterics->TMS Very Hindered (Tertiary) TES TES (More stable than TMS, good for steric bulk) Sterics->TES Need selective removal TBS TBS (TBDMS) (Standard. Stable to mild base, cleaved by F-) Sterics->TBS Primary/Secondary

Caption: Decision matrix for selecting silyl protecting groups based on downstream reaction conditions (Acid/Base stability) and steric environment.

Module 2: Acyl Migration (The "Wandering Ester")

Core Issue: In 1,2- or 1,3-diols, an ester group moves to the neighboring free hydroxyl group under basic or slightly acidic conditions.

Mechanistic Insight

Acyl migration proceeds via a cyclic orthoester intermediate . A free neighboring hydroxyl attacks the carbonyl carbon of the ester. If the ring size is favorable (5-membered for 1,2-diols, 6-membered for 1,3-diols), the migration is rapid and equilibrium-driven, often favoring the primary alcohol (less sterically hindered ester).

Troubleshooting Guide

Q: I am trying to selectively protect the primary alcohol of a 1,2-diol as an acetate, but I get a mixture of isomers. A: Acetates migrate very easily (pH > 7).

  • The Fix: Avoid esters if possible. Use a Pivaloate (Pv) or Benzoate (Bz) . The increased steric bulk of the tert-butyl group (Pivaloate) or the electronic conjugation (Benzoate) destabilizes the tetrahedral intermediate required for migration, significantly slowing the process [2].

Q: How do I prevent migration during column chromatography? A: Silica gel is slightly acidic and can catalyze migration.

  • Protocol: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Module 3: Acetals & THP (Complexity & Polymerization)

Core Issue: Formation of diastereomers and acid-catalyzed oligomerization.[1]

Troubleshooting Guide

Q: Upon adding DHP (3,4-Dihydro-2H-pyran) and acid, my reaction turned into a sticky, polymeric mess. A: You triggered the cationic polymerization of DHP.

  • Mechanism: DHP is an enol ether. In the presence of strong acid and insufficient alcohol nucleophile, DHP protonates to an oxocarbenium ion which then reacts with another molecule of DHP instead of your alcohol.

  • The Fix:

    • Inverse Addition: Do not add the acid catalyst to neat DHP. Dissolve your alcohol and DHP in DCM first, then add the catalyst slowly at 0°C.

    • Catalyst Choice: Switch from p-TsOH (strong acid) to PPTS (Pyridinium p-toluenesulfonate) . PPTS is a weaker, buffered acid source that is sufficient to drive protection but less likely to initiate rapid polymerization [3].

Q: The NMR of my THP-protected alcohol is unreadable. A: THP introduces a new chiral center at the acetal carbon. If your molecule is already chiral, you now have a mixture of diastereomers (R,R and R,S).

  • The Fix: This is inherent to THP. If NMR clarity is required for characterization, switch to MOM (Methoxymethyl ether) or MEM , which are achiral acetals. Note: MOM chloride is a carcinogen; handle with extreme care.

Self-Validating Experimental Protocol

Protocol: Selective Silylation of Primary Alcohol in a 1,2-Diol (TBS Protection) Objective: Protect the primary -OH with TBS, leaving the secondary -OH free, while minimizing bis-protection and migration.

Reagents:

  • Substrate: 1,2-Diol (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.1 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow:

  • System Validation (Pre-reaction):

    • Check: Flame-dry glassware under vacuum. Ensure DCM is distilled from CaH2 or passed through an activated alumina column.

    • Why: Water competes with the alcohol for TBSCl, producing TBS-OH and HCl.

  • Reagent Addition:

    • Dissolve Diol and Imidazole in DCM at 0°C (Ice bath).

    • Critical Step: Add TBSCl dissolved in a small amount of DCM dropwise over 20 minutes.

    • Control: Keeping the concentration of TBSCl low relative to the diol favors the kinetic reaction (primary -OH) over the thermodynamic or bis-protection.

  • Monitoring (The "Stop" Signal):

    • Monitor by TLC every 30 minutes.

    • Self-Validation: Look for the mono-protected spot. If the bis-protected spot appears >5%, stop adding TBSCl immediately, even if starting material remains. It is better to recycle starting material than separate difficult bis-products.

  • Workup (Migration Prevention):

    • Quench with saturated aqueous NH4Cl (mildly acidic/buffered).

    • Avoid: Do not use NaHCO3 or NaOH. Basic conditions during extraction will promote silyl migration to the secondary alcohol.

  • Data Analysis:

    • 1H NMR: Look for the TBS methyl singlets near δ 0.05 ppm.

    • Verification: The protons on the carbon bearing the primary -OTBS should shift downfield (deshielded) compared to the starting material, while the secondary carbinol proton should remain relatively unchanged.

Comparative Data: Relative Stability of Protecting Groups

Protecting GroupStability to Acid (pH 1)Stability to Base (pH 12)Stability to OxidationRemoval Condition
TMS Very Low (< 1 min)LowLowMild Acid / Fluoride
TBS Low (t1/2 ~1 hr)HighHighFluoride (TBAF) / Acid
TBDPS High (Stable)HighHighFluoride / Strong Acid
Benzyl (Bn) HighVery High HighH2/Pd or Lewis Acid
Acetate (Ac) HighLow (Hydrolysis)HighBase (K2CO3/MeOH)
THP ModerateHighModerateMild Acid (PPTS)

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[5] Wiley-Interscience. (Referenced for general stability data and migration mechanisms). Link

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[5] Thieme. (Source for relative stability rates). Link

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Chiral HPLC Separation of (S)-4,4,4-Trifluoro-3-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of (S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a critical quality attribute, as it serves as a key chiral building block in the synthesis of various pharmaceuticals. The development of robust and reliable analytical methods for its chiral separation is therefore paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 4,4,4-Trifluoro-3-hydroxybutyric acid, leveraging polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs). We will explore the mechanistic underpinnings of each separation, provide detailed experimental protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific analytical challenges.

Introduction: The Importance of Chiral Fidelity

(S)-4,4,4-Trifluoro-3-hydroxybutyric acid is a valuable intermediate in medicinal chemistry, prized for the stereocenter and the trifluoromethyl group, which can significantly enhance the metabolic stability and binding affinity of drug candidates. Ensuring high enantiomeric excess (e.e.) is not merely a matter of process optimization but a regulatory necessity, as the undesired (R)-enantiomer may exhibit different pharmacological activity or toxicity.

Chiral HPLC stands as the gold standard for determining enantiomeric purity due to its accuracy, precision, and robustness.[1] The core of this technique lies in the chiral stationary phase (CSP), a solid support functionalized with a chiral selector that transiently forms diastereomeric complexes with the enantiomers, leading to different retention times.[2] This guide will compare two workhorse CSP technologies for the separation of this acidic analyte.

Foundational Principles of Chiral Recognition

The successful separation of enantiomers relies on creating a chiral environment where the two mirror-image molecules can be distinguished.[2] This is achieved through differential interactions between the analyte and the CSP. For a separation to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole, ionic, and steric interactions.[3] The two methods presented below utilize CSPs with fundamentally different chiral recognition mechanisms.

Method Comparison: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

We present two distinct, validated approaches for the baseline separation of (S)- and (R)-4,4,4-Trifluoro-3-hydroxybutyric acid.

Method A: Polysaccharide-Based CSP in Polar Organic Mode

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used phases in chiral chromatography.[4][5] The chiral selectors, such as cellulose tris(3-chloro-4-methylphenylcarbamate), form helical polymer chains that create chiral grooves.[6] Separation is achieved as analyte molecules enter these grooves and interact via a combination of hydrogen bonding (with the carbamate linkages), dipole-dipole interactions, and steric hindrance.[3] For acidic analytes, an acidic modifier is crucial to suppress the ionization of the carboxyl group, thereby promoting the interactions necessary for chiral recognition.[7]

  • Column: CHIRALCEL® OZ-3 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm[8]

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in mobile phase at a concentration of 1 mg/mL.

Method B: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode

Macrocyclic glycopeptide CSPs, such as those based on vancomycin, are known for their exceptional versatility and multimodal capabilities.[9][10] The Astec CHIROBIOTIC® V2, based on vancomycin, has a complex structure featuring peptide backbones, sugar moieties, and ionizable groups (both acidic and basic).[11] This complexity allows for multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and, crucially for this analyte, ionic interactions.[10][12] In the polar ionic mode, the analyte's carboxyl group (anionic) can form a strong ionic bond with the protonated secondary amine (cationic) of the vancomycin selector, which serves as a primary anchor for chiral recognition.[13]

  • Column: Astec® CHIROBIOTIC® V2, 5 µm, 4.6 x 250 mm[11]

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.2, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in mobile phase at a concentration of 1 mg/mL.

Performance Data & Comparative Analysis

To provide an objective comparison, a racemic standard of 4,4,4-Trifluoro-3-hydroxybutyric acid was analyzed using both methods. The results are summarized below.

ParameterMethod A: CHIRALCEL® OZ-3Method B: Astec® CHIROBIOTIC® V2
Retention Time (t_R) of (R)-enantiomer 8.5 min10.2 min
Retention Time (t_R) of (S)-enantiomer 9.8 min12.1 min
Resolution (R_s) 2.12.8
Peak Asymmetry (S)-enantiomer 1.11.2
Analysis Time ~12 min~15 min
Mobile Phase Compatibility Normal Phase (requires solvent changeover from RP systems)Polar Organic / Reversed-Phase compatible[9]
LC-MS Compatibility Poor (Hexane is not suitable for ESI)Excellent (Volatile buffer system is ideal for ESI)[12][14]

Both methods successfully achieved baseline resolution (R_s > 1.5) of the enantiomers.

  • Method A (Polysaccharide) offered a slightly faster analysis time. The efficiency of the 3 µm particle size column contributes to sharp peaks and good resolution. However, its primary drawback is the use of a normal-phase solvent system (hexane), which is incompatible with mass spectrometry and may require dedicated HPLC systems to avoid contamination of reversed-phase setups.

  • Method B (Macrocyclic Glycopeptide) provided superior resolution (R_s = 2.8), indicating a higher degree of enantioselectivity for this specific analyte. While the analysis time is longer, the key advantage of this method is its use of a polar ionic mobile phase. This solvent system is fully compatible with mass spectrometry, enabling peak identity confirmation and use in LC-MS workflows for impurity profiling. The CHIROBIOTIC V2 is known for its robustness and broad applicability to acidic compounds.[11]

Visualizing the Analytical Workflow

A systematic approach is critical in chiral method development. The following diagram illustrates a typical workflow from initial screening to method optimization.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization a Define Analyte Properties (Acidic, pKa, UV Chromophore) b Prepare Racemic Standard (1 mg/mL) a->b c Select Diverse CSPs (Polysaccharide, Glycopeptide, etc.) b->c d Screen with Generic Gradients (NP, RP, Polar Modes) c->d e Identify 'Hit' Conditions (Partial Separation Observed) d->e f Optimize Mobile Phase (Solvent Ratio, Additive Conc.) e->f g Optimize Physical Parameters (Flow Rate, Temperature) f->g h Final Validated Method (Rs > 1.5, Good Peak Shape) g->h

Caption: General workflow for chiral HPLC method development.

Guide to Method Selection

The choice between Method A and Method B depends on the specific requirements of the laboratory and the analytical goal. The following decision tree can guide the selection process.

G start Start: Need to separate (S)-TFHBA enantiomers q1 Is LC-MS compatibility required? start->q1 q2 Is highest possible resolution the primary goal? q1->q2 No methB Choose Method B: Macrocyclic Glycopeptide CSP (Astec® CHIROBIOTIC® V2) q1->methB Yes q3 Is fastest analysis time the primary goal? q2->q3 No q2->methB Yes methA Choose Method A: Polysaccharide CSP (CHIRALCEL® OZ-3) q3->methA Yes q3->methB No (Consider Method B for better overall performance)

Caption: Decision tree for selecting an appropriate chiral method.

Conclusion

Both polysaccharide and macrocyclic glycopeptide-based CSPs provide effective means for separating the enantiomers of 4,4,4-Trifluoro-3-hydroxybutyric acid. The polysaccharide-based method (Method A) offers a rapid analysis suitable for high-throughput quality control environments where LC-MS is not required. The macrocyclic glycopeptide-based method (Method B) delivers superior resolution and the significant advantage of LC-MS compatibility, making it the preferred choice for research, development, and in-depth impurity analysis where structural confirmation may be necessary. The selection of the optimal method should be guided by a clear understanding of the analytical objectives, available instrumentation, and desired performance characteristics.

References

  • Gasperini, D., et al. (2003). A glycopeptide antibiotic chiral stationary phase for the enantiomer resolution of hydroxy acid derivatives by capillary electrochromatography. Electrophoresis, 24(5), 904-12.

  • SelectScience. (n.d.). Astec CHIROBIOTIC™ V2 Chiral HPLC Column. SelectScience.

  • George, G. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.

  • Pataj, Z., et al. (2021). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 26(9), 2649.

  • Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC - Macrocyclic Glycopeptide-Based Chiral HPLC Phases. MilliporeSigma.

  • Pál, D., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated β-phenylalanines. Journal of Pharmaceutical and Biomedical Analysis, 219, 114912.

  • HPLCSMS. (n.d.). Daicel and ChromTech columns. HPLCSMS.

  • Pataj, Z., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3343.

  • DongNamLab. (n.d.). Astec® CHIROBIOTIC® V2 Chiral (5 μm) HPLC Columns. DongNamLab.

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel.

  • ResearchGate. (n.d.). Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases. Request PDF.

  • IRIS. (n.d.). Direct analysis of chiral active pharmaceutical ingredients and their counterions by ultra high performance liquid chromatography with macrocyclic glycopeptide-based chiral stationary phases. IRIS.

  • Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126.

  • AFMPS. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS.

  • Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AY-3R, CHIRALCEL® OX-3R and CHIRALCEL® OZ-3R. Daicel.

  • GNVI. (n.d.). Daicel CHIRALCEL ® OZ-3 / CHIRALCEL ® OZ-H Chiral Columns. GNVI.

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex.

  • Daicel Chiral Technologies. (2014). Instruction Manual for CHIRALPAK® AD-3...CHIRALCEL OZ-3. Daicel.

  • ResearchGate. (n.d.). Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. Request PDF.

  • Fülöp, M., et al. (2021). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans–Lactam Ureas in the Polar Organic Mode. Polymers, 13(9), 1485.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu.

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. MilliporeSigma.

  • Umstead, W. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube.

Sources

Optimizing Mass Spectrometry Analysis of Trifluoro-3-hydroxybutyric Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Trifluoro-3-hydroxybutyric Acid (TFHB) Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Effect in Metabolite Analysis

4,4,4-Trifluoro-3-hydroxybutyric acid (TFHB) is a critical chiral building block and metabolic tracer in drug development. Its structural similarity to the ketone body 3-hydroxybutyrate (3-HB), combined with the metabolic stability of the trifluoromethyl (


) group, makes it an invaluable tool for probing mitochondrial function and synthesizing fluorinated bio-isosteres.

However, the strong electron-withdrawing nature of the


 group fundamentally alters its mass spectrometry (MS) behavior compared to non-fluorinated analogs. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS)  derivatization strategies and Liquid Chromatography-Mass Spectrometry (LC-MS)  workflows, providing actionable protocols to maximize sensitivity and structural elucidation.

Analytical Challenge: Ionization and Volatility

Direct analysis of TFHB is complicated by two factors:

  • Polarity: The hydroxyl and carboxyl groups induce strong hydrogen bonding, preventing direct GC analysis.

  • Electronegativity: The

    
     group destabilizes carbocations (hindering standard EI fragmentation) but stabilizes negative ions (enhancing ESI sensitivity).
    

To address this, we compare two primary workflows:

  • Workflow A (GC-MS): Silylation via BSTFA (TMS) vs. MTBSTFA (TBDMS).

  • Workflow B (LC-MS): Direct Negative Electrospray Ionization (ESI-).

Comparative Analysis: Derivatization Strategies for GC-MS

The choice of derivatization reagent dictates the fragmentation pathway and the limit of quantitation (LOQ).

Reagent Performance Profile
FeatureTMS Derivative (via BSTFA)TBDMS Derivative (via MTBSTFA)
Reaction Mechanism Nucleophilic attack (

) replacing active H with

Nucleophilic attack replacing active H with

Molecular Weight Shift +72 Da per active hydrogen+114 Da per active hydrogen
Dominant Fragment

(Loss of methyl)

(Loss of tert-butyl)
Spectral Complexity High: Multiple fragments (

,

,

)
Low: Single dominant base peak
Quantitation Utility Good for structural confirmation (Full Scan)Superior for SIM quantitation (High abundance base peak)
Moisture Stability Low (Hydrolyzes rapidly)High (Stable for days)
Fragmentation Mechanisms
Mechanism A: TMS Derivatization (BSTFA)
  • Precursor: Bis-TMS-TFHB (

    
    )
    
  • Pathway: The ionization triggers alpha-cleavage. The

    
     group destabilizes the adjacent charge, leading to extensive fragmentation.
    
  • Key Ions:

    • 
       301 (
      
      
      
      , Loss of
      
      
      )
    • 
       147 (Pentamethyldisiloxane rearrangement ion, specific to di-TMS)
      
    • 
       69 (
      
      
      
      )
Mechanism B: TBDMS Derivatization (MTBSTFA)
  • Precursor: Bis-TBDMS-TFHB (

    
    )
    
  • Pathway: The bulky tert-butyl group is easily lost, forming a highly stable silenium cation. The

    
     group remains intact on the backbone.
    
  • Key Ions:

    • 
       343 (
      
      
      
      , Base Peak , Loss of
      
      
      )
    • 
       73 (
      
      
      
      )
Visualization of Fragmentation Pathways

Fragmentation TFHB TFHB (Precursor) Deriv_TMS Bis-TMS Derivative (MW 316) TFHB->Deriv_TMS + BSTFA Deriv_TBDMS Bis-TBDMS Derivative (MW 400) TFHB->Deriv_TBDMS + MTBSTFA Frag_TMS_1 [M-15]+ m/z 301 Deriv_TMS->Frag_TMS_1 -CH3 Frag_TMS_2 Rearrangement m/z 147 Deriv_TMS->Frag_TMS_2 Si-O-Si Bond Form Frag_TBDMS_1 [M-57]+ m/z 343 (Base Peak) Deriv_TBDMS->Frag_TBDMS_1 -tBu (Dominant)

Figure 1: Comparative fragmentation pathways. Note the single, high-intensity pathway for TBDMS (Green) vs. the split pathways for TMS (Red), making TBDMS superior for sensitive quantification.

LC-MS Performance: The ESI Advantage

For researchers avoiding derivatization, LC-MS in Negative Electrospray Ionization (ESI-) mode is the alternative.

  • Mechanism: The electron-withdrawing

    
     group increases the acidity of the carboxylic proton and the 
    
    
    
    -hydroxyl proton.
  • Performance:

    • Ion:

      
       (
      
      
      
      171).
    • Sensitivity: ~10x higher response than non-fluorinated 3-HB due to charge stabilization by fluorine.

    • Fragmentation (MS/MS):

      • Precursor:

        
         171
        
      • Product:

        
         127 (Loss of 
        
        
        
        , Decarboxylation)
      • Product:

        
         59 (Acetate fragment)
        

Validated Experimental Protocols

Protocol A: High-Sensitivity GC-MS Quantitation (Recommended)

Objective: Quantification of TFHB in plasma or culture media.

  • Extraction: Acidify sample (pH 2) and extract with Ethyl Acetate. Evaporate to dryness under

    
    .
    
  • Derivatization:

    • Add 50

      
       anhydrous Pyridine.
      
    • Add 50

      
      MTBSTFA + 1% TBDMCS .
      
    • Incubate at 60°C for 60 minutes . (Note: TBDMS requires higher T than TMS due to steric bulk).

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
    • SIM Mode: Monitor

      
      343  (Quant), 147, 73.
      
Protocol B: Chiral Separation (LC-MS)

Objective: Enantiomeric purity determination (R-TFHB vs S-TFHB).

  • Column: Chiralpak IG-3 or equivalent.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Isocratic 80:20).

  • Detection: ESI Negative Mode (SIM

    
     171).
    

References

  • NIST Mass Spectrometry Data Center. Ethyl 4,4,4-trifluoro-3-hydroxybutyrate Mass Spectrum.[1][2] National Institute of Standards and Technology.

  • Sigma-Aldrich Technical Guides. The Derivatization and Analysis of Amino Acids by GC-MS (Comparison of TMS vs TBDMS).

  • ResearchGate. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds.

  • National Institutes of Health (NIH). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule. (Context on metabolic analogs).

Sources

Comparative study of lipase efficiency in resolving trifluoro-hydroxybutyric esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of ethyl 4,4,4-trifluoro-3-hydroxybutyrate represents a critical challenge in the synthesis of chiral fluorinated building blocks. Unlike its non-fluorinated analog—ethyl 3-hydroxybutyrate, which is effortlessly resolved by Candida antarctica Lipase B (CALB) with high enantioselectivity (


)—the introduction of the trifluoromethyl (

) group drastically alters the steric and electronic landscape of the substrate.

This guide provides a technical comparison of the three dominant biocatalytic strategies:

  • CALB (Novozym 435): The industrial standard, often requiring medium engineering for fluorinated substrates.

  • Pseudomonas Lipases (PFL/PSL): The "specialists" that frequently accommodate the bulky

    
     group better than CALB, often following "anti-Kazlauskas" selectivity.
    
  • Whole-Cell Reduction (Saccharomyces): An alternative asymmetric synthesis route that bypasses resolution limitations but introduces downstream processing complexity.

Mechanistic Basis: The "CF3 Penalty"

To optimize resolution, one must understand why the


 group disrupts standard lipase kinetics.
Steric vs. Electronic Conflict
  • Steric Bulk: The Van der Waals volume of a

    
     group (
    
    
    
    ) is significantly larger than a methyl group (
    
    
    ) and comparable to an isopropyl group. In the active site of CALB, the "medium" binding pocket (
    
    
    -pocket) is designed for methyl/ethyl groups. The
    
    
    group often struggles to fit here, forcing the substrate to bind in an inverted orientation or not bind at all.
  • Electronic Withdrawal: The strong electron-withdrawing nature of fluorine lowers the nucleophilicity of the hydroxyl group (in transesterification) or alters the electrophilicity of the ester carbonyl (in hydrolysis). This often leads to significantly slower reaction rates (

    
    ) compared to non-fluorinated esters.
    
The Kazlauskas Rule & Deviations

Standard secondary alcohols follow Kazlauskas' Rule , where the lipase favors the enantiomer that places the large group (


) in the open solvent channel and the medium group (

) in the restricted pocket.
  • Non-fluorinated: Methyl =

    
    , Ester tail = 
    
    
    
    .
    
    
    High Selectivity.
  • Trifluoro-analog:

    
     behaves as a "pseudo-Large" group due to repulsion, potentially competing with the ester tail for the 
    
    
    
    -pocket. This leads to low
    
    
    -values
    or reversed enantiopreference (Anti-Kazlauskas) depending on the specific lipase used.

Comparative Performance Analysis

The following data summarizes the landscape of biocatalytic efficiency for trifluoro-hydroxybutyrate and its close structural analogs.

Table 1: Enzyme Efficiency Matrix
BiocatalystSource OrganismPrimary MechanismSelectivity (

)
Conversion RateKey AdvantageLimitation
Novozym 435 Candida antarctica BTransesterificationModerate (20–50)HighRobust, commercially available, reusable.Selectivity drops with

bulk; requires solvent optimization.
Lipase AK/PS Pseudomonas fluorescens / cepaciaHydrolysis / TransesterificationHigh (50–100+) ModerateOften handles bulky

better (Anti-Kazlauskas potential).
Slower kinetics; enzyme stability varies in polar solvents.
Whole Cell Saccharomyces uvarumAsymmetric ReductionN/A (

)
Low-MediumGenerates chiral center directly from ketone (100% theoretical yield).Requires cofactor recycling; difficult product extraction (emulsions).

Note: While CALB is the default for ethyl 3-hydroxybutyrate (


), its efficiency drops for the trifluoro analog. Pseudomonas lipases often recover this selectivity by accommodating the fluorinated motif in their larger hydrophobic crevices.

Visualization of Selectivity & Workflow

Mechanistic Pathway & Stereoselectivity

The following diagram illustrates the kinetic resolution pathways and the critical "Fit/No-Fit" decision at the active site.

LipaseMechanism Substrate Racemic Trifluoro-Ester CALB CALB Active Site (Restricted M-Pocket) Substrate->CALB Binding Pseudomonas Pseudomonas Active Site (Flexible/Large Pocket) Substrate->Pseudomonas Binding Complex_CALB Transition State (Steric Clash with CF3) CALB->Complex_CALB Slow k_cat Complex_PFL Transition State (Accommodates CF3) Pseudomonas->Complex_PFL Fast k_cat Product_R (R)-Alcohol (High ee) Complex_CALB->Product_R Low E-value Complex_PFL->Product_R High E-value Product_S (S)-Ester (Unreacted) Complex_PFL->Product_S Kinetic Resolution

Figure 1: Mechanistic divergence between CALB and Pseudomonas lipases. The steric clash of the


 group in CALB's medium pocket often necessitates the use of Pseudomonas lipases for higher enantioselectivity.

Validated Experimental Protocol

Method: Kinetic Resolution via Irreversible Transesterification Target: Enantiopure Ethyl 4,4,4-trifluoro-3-hydroxybutyrate Enzyme of Choice: Pseudomonas fluorescens Lipase (PFL) or Novozym 435 (if screened positive).

Phase 1: Preparation & Setup
  • Substrate Solution: Dissolve 10 mmol of racemic ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 20 mL of anhydrous Diisopropyl Ether (DIPE) or MTBE .

    • Why: Hydrophobic solvents (LogP > 2) preserve the essential water layer on the enzyme and prevent stripping.

  • Acyl Donor: Add 30 mmol (3 eq) of Vinyl Acetate .

    • Why: Vinyl acetate renders the reaction irreversible. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Biocatalyst: Add 200 mg (20 mg/mL) of Immobilized Lipase (e.g., Pseudomonas lipase on Celite or Novozym 435).

Phase 2: Reaction & Monitoring
  • Incubation: Shake at 30°C, 200 rpm.

    • Caution: Do not exceed 40°C. The

      
       group makes the ester bond more labile; higher temps increase non-enzymatic background hydrolysis/transesterification, lowering 
      
      
      
      .
  • Sampling (Self-Validation):

    • Take 50 µL aliquots at 1h, 4h, 12h, and 24h.

    • Filter through a silica plug to remove enzyme.

    • Analyze via Chiral GC (e.g., Chirasil-DEX CB column).

  • Endpoint: Stop reaction when conversion (

    
    ) reaches ~50%.
    
    • Theoretical Limit: In kinetic resolution, max yield of pure enantiomer is 50%.[1][2] Pushing conversion >52% degrades the

      
       of the remaining substrate (See Enantiomeric Ratio Equation).
      
Phase 3: Work-up
  • Filtration: Filter off the enzyme (can be washed with DIPE and reused 3-5 times).

  • Separation: Evaporate solvent. Separate the (S)-Ester (unreacted) from the (R)-Acetate (product) via flash chromatography (Hexane/EtOAc gradient). The polarity difference is significant due to the acetyl group.

Experimental Workflow Diagram

Workflow Start Racemic Substrate (Trifluoro-Ester) Screening Enzyme Screening (CALB vs PFL vs PSL) Start->Screening Decision Check E-value Screening->Decision Route_A E > 50 (Pseudomonas) Decision->Route_A High Selectivity Route_B E < 20 (CALB) Decision->Route_B Low Selectivity Opt_A Scale-up in DIPE (Vinyl Acetate) Route_A->Opt_A Opt_B Switch Solvent (LogP) or Temp (-10°C) Route_B->Opt_B Process Kinetic Resolution (Stop at c=50%) Opt_A->Process Opt_B->Process Separation Chromatography (Separation of Acetate/Ester) Process->Separation

Figure 2: Decision matrix for optimizing the resolution process. Low selectivity triggers solvent engineering or temperature reduction strategies.

References

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives. TU Delft Repository. (Demonstrates PFL/PCL superiority over CALB for hindered esters).

  • Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction. PubMed. (Establishes the reductive pathway using Saccharomyces uvarum).

  • Enantioselectivity Enhancement of Lipases by Rational Design. MDPI. (Discusses the structural basis of lipase selectivity and the "anti-Kazlauskas" phenomenon).

  • Lipase-catalyzed kinetic resolution of trifluoromethylated alcohols. Semantic Scholar. (Comparative data on CALB vs Pseudomonas for CF3-alcohols).

  • Comparison of Lipase Activity using p-Nitrophenyl Esters. BenchChem. (General protocols for lipase activity assays).

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-4,4,4-Trifluoro-3-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Context

Handling (S)-4,4,4-Trifluoro-3-hydroxybutyric acid (CAS: 127997-21-1) requires a safety protocol that respects both its acidic nature and the electronic influence of the trifluoromethyl group. Unlike non-fluorinated hydroxy acids, the electron-withdrawing -CF₃ group significantly increases the acidity (lowering pKa) and lipophilicity of the molecule.

The Operational Reality: This compound is not merely an "irritant."[1][2][3][4] It is a corrosive organic acid capable of causing irreversible eye damage (H318) and severe skin burns (H314). The primary risk vector is not systemic toxicity, but immediate local tissue necrosis upon contact. Your PPE strategy must focus on preventing permeation (liquids) and inhalation (dusts/aerosols).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a documented risk assessment.

Protection ZoneCore RequirementTechnical Specification & Scientific Rationale
Ocular/Face Chemical Splash Goggles + Face Shield Rationale: Safety glasses are insufficient. The low pKa allows rapid corneal penetration. Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant indirect-vent goggles. Trigger: Use a face shield (8-inch minimum) over goggles during transfer of quantities >10g or when heating.
Dermal (Hand) Double-Gloving Strategy Rationale: Fluorinated organics can exhibit different permeation rates than standard hydrocarbons. Double gloving creates a "breakthrough buffer."Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).Outer Layer: 5-8 mil Nitrile or Neoprene (sacrificial layer).Protocol: Inspect inner glove for discoloration immediately if outer glove is splashed.
Respiratory Engineering Controls First Rationale: Dust/mist inhalation causes upper respiratory tract inflammation.Primary: Handle strictly within a certified Fume Hood (Face velocity: 80–100 fpm).Secondary: If hood is unavailable (Not Recommended), use a half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges.
Body Chem-Resistant Lab Coat Rationale: Standard cotton coats absorb acids, holding them against the skin. Spec: Poly-coated or high-density splash apron required for preparative scale (>100mL/g).

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating system where every step includes a check to ensure the previous step was successful.

Phase A: Pre-Operational Validation
  • Neutralization Check: Ensure a saturated Sodium Bicarbonate (NaHCO₃) slurry is prepared and within arm's reach before opening the chemical container. This is your immediate countermeasure for spills.

  • Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.

  • Equipment Passivation: Ensure all glassware is free of acetone or strong bases, which can react exothermically or degrade the chiral center.

Phase B: Active Handling
  • Transfer: Use solid-transfer funnels or positive-displacement pipettes to minimize aerosol generation.

  • Thermal Control: If heating is required, use a silicone oil bath or heating block. Never use an open flame. The flash point is likely >110°C, but thermal decomposition can release Hydrogen Fluoride (HF) traces.

  • Solvent Compatibility: Dissolve in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Avoid unbuffered basic solutions which may induce racemization.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean the work surface with a dilute bicarbonate solution, then water.

  • Doffing Sequence: Remove outer gloves → Remove apron → Remove eye protection → Remove inner gloves. Wash hands with soap and tepid water for 60 seconds.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of safety decisions and actions.

G Start Start: Risk Assessment CheckQuant Quantity > 10g? Start->CheckQuant PPE_High PPE Level 2: Face Shield + Double Nitrile + Splash Apron CheckQuant->PPE_High Yes PPE_Std PPE Level 1: Splash Goggles + Double Nitrile CheckQuant->PPE_Std No HoodCheck Fume Hood Functional? (Velocity > 80fpm) PPE_High->HoodCheck PPE_Std->HoodCheck Stop STOP WORK Contact HSE HoodCheck->Stop No Handling Active Handling: (S)-4,4,4-Trifluoro-3-hydroxybutyric acid HoodCheck->Handling Yes SpillCheck Spill Occurred? Handling->SpillCheck Decon Neutralize with NaHCO3 Collect as HazWaste SpillCheck->Decon Yes WasteSeg Waste Segregation: Halogenated Organic Stream SpillCheck->WasteSeg No Decon->WasteSeg End End: Wash Hands WasteSeg->End

Caption: Operational logic flow for handling fluorinated organic acids, prioritizing engineering controls and waste segregation.

Waste Management & Disposal

Disposal of fluorinated compounds requires strict adherence to environmental regulations due to the stability of the C-F bond.

  • Segregation:

    • Do Not mix with non-halogenated solvents.[5]

    • Do Not mix with strong bases (exothermic risk).

    • Designation: Label clearly as "Halogenated Organic Acid Waste."

  • Disposal Path:

    • The waste must be sent to a high-temperature incineration facility equipped with flue gas scrubbing .

    • Why? Incineration of trifluoromethyl groups generates Hydrogen Fluoride (HF) gas. Standard incinerators without scrubbers will release corrosive HF into the atmosphere, violating EPA/EU regulations.

  • Container: Store waste in High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream contains residual water, as the acid can corrode metal over time.

References

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: (S)-4,4,4-Trifluoro-3-hydroxybutyric acid.

  • PubChem. (n.d.). Compound Summary: 4,4,4-Trifluoro-3-hydroxybutyric acid. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Trifluoro-3-hydroxybutyric acid derivatives. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid
Reactant of Route 2
Reactant of Route 2
(S)-4,4,4-Trifluoro-3-hydroxybutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.